molecular formula C15H30BrN3O2 B588780 ENMD 547-d8 CAS No. 1795025-33-0

ENMD 547-d8

Cat. No.: B588780
CAS No.: 1795025-33-0
M. Wt: 372.377
InChI Key: CXPUAJQIKBLGIR-KTSBLNPMSA-N
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Description

ENMD 547-d8 is a deuterated analog of the selective protease-activated receptor 2 (PAR-2) agonist ENMD 547 (CAS 644961-61-5) . While ENMD 547 is characterized as a PAR-2 agonist with applications in modulating inflammatory and pain-related signaling pathways, this compound incorporates eight deuterium atoms, a modification typically aimed at enhancing metabolic stability and pharmacokinetic properties . The parent compound, ENMD 547, exhibits specificity for PAR-2 due to its balanced hydrophilic-lipophilic properties, which optimize membrane permeability and receptor binding . The deuterated version (this compound, TRC product code E555802) is listed as a research chemical, though its CAS number and detailed pharmacological data remain unspecified in available sources .

Properties

CAS No.

1795025-33-0

Molecular Formula

C15H30BrN3O2

Molecular Weight

372.377

IUPAC Name

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide

InChI

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2;

InChI Key

CXPUAJQIKBLGIR-KTSBLNPMSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br

Synonyms

6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide;  1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ENMD 547-d8 involves the incorporation of deuterium atoms into the molecular structure of ENMD 547. The process typically includes the following steps:

    Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Coupling Reactions: The deuterated intermediates are then coupled with other chemical entities to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ENMD 547-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

ENMD 547-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material for chemical identification, qualitative, and quantitative analysis.

    Biology: Employed in the study of metabolic pathways and biological processes involving PAR-2.

    Medicine: Investigated for its potential therapeutic effects in diseases where PAR-2 is implicated, such as inflammation and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR-2

Mechanism of Action

ENMD 547-d8 exerts its effects by selectively antagonizing Protease-Activated Receptor 2 (PAR-2). This receptor is involved in various signaling pathways that regulate inflammation, pain, and cancer progression. By inhibiting PAR-2, this compound can modulate these pathways, leading to reduced inflammation and tumor growth. The molecular targets and pathways involved include the inhibition of calcium signaling and other downstream effectors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with ENMD 547

ENMD 547-d8 retains the core structure of ENMD 547 but replaces eight hydrogen atoms with deuterium.

Key Differences:

Parameter ENMD 547 This compound
CAS Number 644961-61-5 Not fully disclosed
Molecular Weight ~400–500 g/mol (estimated) ~408–520 g/mol (estimated)
Deuterium Substitution None 8 hydrogen atoms replaced
Primary Application PAR-2 agonist research Metabolic/pharmacokinetic studies

The deuterated form is hypothesized to maintain PAR-2 agonistic activity while offering improved metabolic stability, though direct comparative efficacy data are absent in the provided evidence .

Comparison with Other PAR-2 Modulators

No direct competitors or structurally analogous PAR-2 agonists are detailed in the evidence. However, ENMD 547’s mechanism—stabilizing PAR-2 receptor conformations to enhance downstream signaling—distinguishes it from non-selective PAR modulators. For example, bisindolylmaleimide IX (a kinase inhibitor listed in ) operates via unrelated pathways, underscoring ENMD 547’s unique receptor specificity .

Broader Context: Deuteration in Drug Development

Deuterated drugs like deutetrabenazine (a VMAT2 inhibitor) demonstrate improved pharmacokinetics over non-deuterated analogs, a principle likely applicable to this compound. While confirms this compound’s commercial availability, its clinical or preclinical advantages over ENMD 547 remain unvalidated in the reviewed literature .

Research Findings and Implications

Critical Knowledge Gaps:

Direct head-to-head comparisons of ENMD 547 and this compound in in vitro or in vivo models.

Quantitative data on deuterium’s impact on bioavailability or receptor binding kinetics.

Q & A

Q. What are the key structural and functional characteristics of ENMD 547-d8 that distinguish it from other PAR-2 modulators?

this compound is a deuterated analog of ENMD 547, designed to enhance metabolic stability while retaining its selective PAR-2 agonist properties. Its structure balances hydrophilic and lipophilic properties, optimizing membrane permeability and receptor binding efficiency. Researchers should validate PAR-2 activation via calcium flux assays and compare binding affinity metrics (e.g., IC₅₀) against non-deuterated analogs to assess isotopic effects .

Q. How should researchers design dose-response experiments for this compound in inflammatory models?

Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture full agonist activity. Include positive controls (e.g., PAR-2-specific agonists like SLIGRL-NH₂) and negative controls (PAR-2 knockout cells or antagonists). Measure downstream biomarkers (e.g., NF-κB activation, cytokine release) at multiple timepoints to account for kinetic variability .

Q. What analytical methods are recommended for verifying this compound purity and stability in experimental conditions?

Employ LC-MS for purity validation and stability testing under physiological conditions (e.g., 37°C, pH 7.4). For deuterated analogs, monitor isotopic integrity via mass spectrometry to confirm absence of proton-deuterium exchange. Include stability data in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in bioavailability or off-target effects in complex systems. Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and transcriptomic analysis (RNA-seq) to identify confounding factors. Cross-validate findings with conditional PAR-2 knockout models to isolate receptor-specific effects .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

Apply Bliss independence or Chou-Talalay models to quantify synergy. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to avoid overinterpretation of marginal results. Pre-register analysis plans to mitigate bias .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement rigorous quality control protocols:

  • NMR and HRMS for structural confirmation.
  • Standardize synthetic routes (e.g., deuterium incorporation via catalytic exchange).
  • Archive aliquots from each batch for retrospective analysis. Disclose variability metrics in publications to enhance reproducibility .

Q. What in silico strategies can predict this compound’s off-target interactions?

Use molecular docking (e.g., AutoDock Vina) against PAR-2 homology models and pharmacophore screening for related receptors (e.g., PAR-1). Validate predictions with radioligand binding assays or thermal shift assays for unintended targets. Cross-reference results with databases like ChEMBL to contextualize specificity .

Q. How can researchers optimize this compound delivery in tissue-specific disease models?

Test formulation additives (e.g., cyclodextrins for solubility) or targeted nanoparticles (e.g., ligand-conjugated liposomes). Use intravital imaging or microdialysis to monitor localized drug release. Compare efficacy across administration routes (e.g., intraperitoneal vs. intrathecal) in preclinical models .

Methodological Considerations

  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo with detailed metadata .
  • Ethical Reporting : Disclose conflicts of interest, batch variability, and negative results to avoid publication bias .
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental rigor, including independent replication trials and open-source protocol sharing .

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